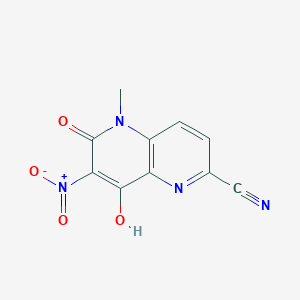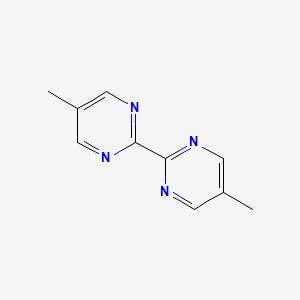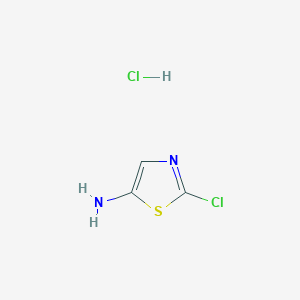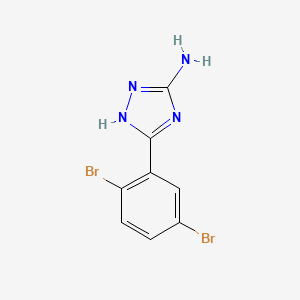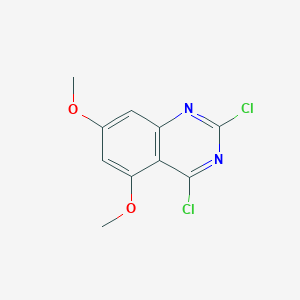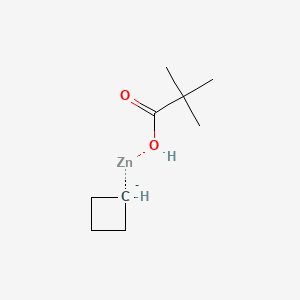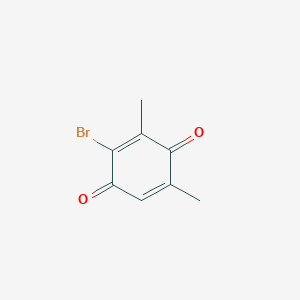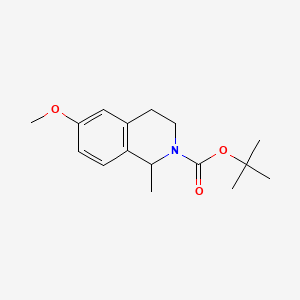
2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C15H21NO3. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a methyl group attached to the tetrahydroisoquinoline core .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the protection of the amine group of 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
化学反应分析
Types of Reactions
2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be employed to remove the Boc group.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
Reduction: Formation of 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
作用机制
The mechanism of action of 2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that interact with neurotransmitter receptors, enzymes, and other proteins involved in cellular signaling pathways . The exact molecular targets and pathways depend on the specific bioactive derivatives formed from the compound .
相似化合物的比较
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A simpler derivative without the Boc and methoxy groups.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the Boc and methyl groups.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Contains a benzyl group instead of the Boc and methoxy groups.
Uniqueness
2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the Boc protecting group, which enhances its stability and allows for selective deprotection under mild conditions. The methoxy group also contributes to its distinct chemical properties and potential biological activities .
属性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC 名称 |
tert-butyl 6-methoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-11-14-7-6-13(19-5)10-12(14)8-9-17(11)15(18)20-16(2,3)4/h6-7,10-11H,8-9H2,1-5H3 |
InChI 键 |
AFZTXHMJCGADRZ-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


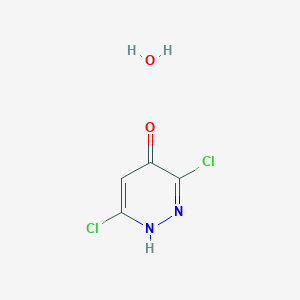
![3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13659125.png)
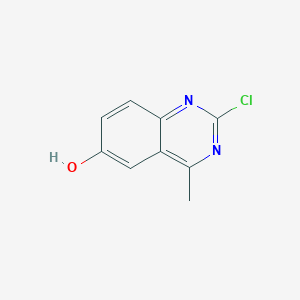
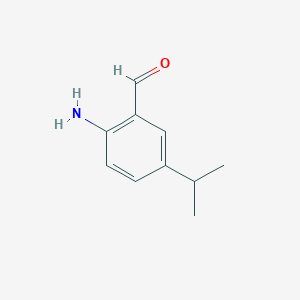
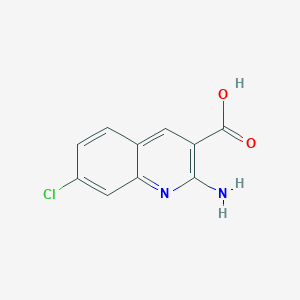
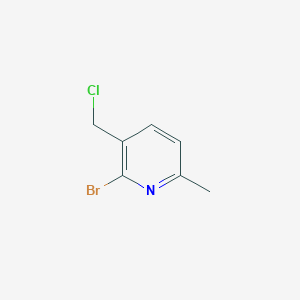
![5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13659162.png)
